molecular formula C16H20OS B13083098 (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13083098
M. Wt: 260.4 g/mol
InChI Key: JFXPEOMOZPTOEI-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol ( 944517-03-7) is a chiral secondary alcohol of significant interest in advanced organic synthesis and pharmaceutical research . This compound serves as a valuable synthetic intermediate due to its unique molecular architecture, which features a thiophene core substituted with a sterically hindering tert-butyl group and a hydroxymethyl moiety bearing a phenyl ring . The presence of both aromatic and heteroaromatic components within a single molecule makes it a versatile building block for designing ligands, catalysts, and more complex heterocyclic systems, particularly in asymmetric synthesis and medicinal chemistry . Its structural features, including the electron-rich thiophene ring and the alcohol functional group, allow for further functionalization, enabling applications in the development of bioactive molecules and specialized materials . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

(4-tert-butyl-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C16H20OS/c1-11-13(16(2,3)4)10-14(18-11)15(17)12-8-6-5-7-9-12/h5-10,15,17H,1-4H3

InChI Key

JFXPEOMOZPTOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C2=CC=CC=C2)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Thiophene Derivative Preparation

  • The thiophene core with tert-butyl and methyl substituents can be synthesized by electrophilic substitution reactions on thiophene or via cross-coupling methods using tert-butyl and methyl reagents.
  • For example, tert-butylation of 5-methylthiophene derivatives can be achieved under Friedel-Crafts alkylation conditions or via transition-metal catalyzed coupling reactions.

Introduction of Phenylmethanol Group

  • The phenylmethanol moiety is typically introduced via nucleophilic addition of phenylmagnesium bromide (Grignard reagent) or phenyl lithium reagents to a thiophene-2-carbaldehyde intermediate.
  • The aldehyde intermediate can be prepared by formylation of the substituted thiophene ring.

Reduction Step

  • The key step involves reducing the intermediate ketone or aldehyde to the corresponding alcohol.
  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the sensitivity of other functional groups.
  • The reduction is typically performed in solvents such as ethanol, tetrahydrofuran (THF), or diethyl ether at controlled temperatures to avoid side reactions.

Purification and Isolation

  • The crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).
  • Final recrystallization may be conducted to enhance purity.

Representative Synthesis Example

Step Reagents/Conditions Description
1 5-methylthiophene + tert-butyl chloride, Lewis acid catalyst (e.g., AlCl3) Friedel-Crafts alkylation to introduce tert-butyl group at 4-position
2 Formylation using Vilsmeier-Haack reagent (POCl3/DMF) Introduction of aldehyde at 2-position of thiophene ring
3 Phenylmagnesium bromide in THF, 0°C to room temperature Nucleophilic addition to aldehyde to form secondary alcohol intermediate
4 Work-up with aqueous ammonium chloride Quenching of Grignard reaction
5 Purification by silica gel chromatography Isolation of (4-(tert-butyl)-5-methylthiophen-2-yl)(phenyl)methanol

Research Findings and Optimization

  • The choice of reducing agent affects the selectivity and yield. Sodium borohydride is preferred for mild conditions and better control.
  • Temperature control during Grignard addition is critical to prevent overreaction or side products.
  • Solvent polarity influences the reaction rate and product solubility; THF is commonly used for Grignard reactions due to its coordinating ability.
  • Purification steps are essential to remove unreacted starting materials and byproducts, ensuring high purity for further applications.

Data Table Summarizing Preparation Parameters

Parameter Typical Condition Notes
Starting material 5-methylthiophene Commercially available or synthesized
Alkylation reagent tert-butyl chloride Requires Lewis acid catalyst
Formylation reagent POCl3/DMF (Vilsmeier-Haack) Introduces aldehyde at 2-position
Nucleophile Phenylmagnesium bromide (Grignard) Prepared freshly, used in THF
Reduction agent Sodium borohydride Mild, selective for aldehyde to alcohol
Solvent for Grignard Tetrahydrofuran (THF) Anhydrous conditions required
Temperature for Grignard 0°C to room temperature Controls reaction rate and selectivity
Purification Silica gel chromatography Hexane/ethyl acetate solvent system
Yield Typically 60-85% Depends on reaction optimization

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives .

Scientific Research Applications

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Compound Name Core Structure Substituents Key Properties Stability Notes
Target Compound Thiophene 4-tert-Butyl, 5-methyl, phenylmethanol High lipophilicity, moderate polarity Likely stable in neutral conditions
{4-[5-(4-tert-Butylphenyl)-oxadiazol-2-yl]phenyl}methanol Oxadiazole 4-tert-Butylphenyl, phenylmethanol Planar structure, strong H-bonding Stable in crystalline form
(E)-2-[4-tert-Butyl-thiazol-2-yliminomethyl]phenol Thiazole tert-Butyl, trimethoxybenzyl, phenol Metal coordination capacity Susceptible to oxidation (phenol)
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol Furan 4-amino-2-methylphenyl, methanol Enhanced solubility, basic amino group Potential sensitivity to acids

Biological Activity

The compound (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is an organic molecule that features a thiophene ring substituted with a tert-butyl and methylthio group, alongside a phenolic hydroxyl group. This unique structure positions it within a class of compounds known for their diverse applications in medicinal chemistry and materials science. The biological activity of this compound is primarily attributed to the interactions facilitated by its thiophene and phenolic functionalities.

Chemical Structure and Properties

The molecular formula of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is C15H18OS, with a molecular weight of 250.37 g/mol. The presence of the thiophene ring enhances its potential reactivity and biological interactions, making it a subject of interest in various pharmacological studies.

PropertyValue
Molecular FormulaC15H18OS
Molecular Weight250.37 g/mol
Functional GroupsThiophene, Phenol

The biological activity of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol can be attributed to its ability to interact with various biological targets. Studies have indicated that compounds with similar structures exhibit properties such as antioxidant activity, anti-inflammatory effects, and potential anticancer activity.

Case Studies

A review of literature reveals several studies focusing on the biological activity of thiophene-containing compounds:

  • Study on Antioxidant Properties : A study demonstrated that similar thiophene derivatives exhibited significant antioxidant properties, reducing oxidative stress markers in vitro .
  • Anti-inflammatory Research : Research indicated that certain phenolic compounds could inhibit pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for inflammatory diseases .
  • Anticancer Activity : A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity profile of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol , it is useful to compare it with other structurally similar compounds.

Compound NameStructural FeaturesNotable Biological Activities
(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanolThiophene ring, phenolic hydroxylAntioxidant, anti-inflammatory
4-tert-butylphenolPhenolic hydroxylAntioxidant properties
2-thiophenemethanolThiophene ring onlyUnique electronic properties
Benzyl alcoholSimple aromatic alcoholUsed in fragrances and flavors

This table highlights how the combination of both thiophene and phenolic functionalities in (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol may contribute to its distinctive chemical reactivity and biological activity profiles.

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